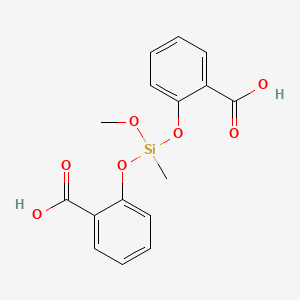

2,2'-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EINECS 283-791-7, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various scientific and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-Azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2’-Azobis(2-methylpropionitrile)+HCl→2,2’-Azobis(2-methylpropionamidine) dihydrochloride

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-Azobis(2-methylpropionamidine) dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the reactions of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Aplicaciones Científicas De Investigación

2,2’-Azobis(2-methylpropionamidine) dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a radical initiator in polymerization reactions, facilitating the formation of polymers with specific properties.

Biology: The compound is employed in various biological assays and experiments due to its ability to generate free radicals.

Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in medicinal chemistry research.

Industry: The compound is utilized in the production of various industrial products, including plastics, coatings, and adhesives.

Mecanismo De Acción

The mechanism of action of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves the generation of free radicals. When the compound is exposed to heat or light, it decomposes to form free radicals, which can initiate various chemical reactions. These free radicals can interact with molecular targets and pathways, leading to the desired chemical transformations.

Comparación Con Compuestos Similares

2,2’-Azobis(2-methylpropionamidine) dihydrochloride is unique compared to other similar compounds due to its specific properties and applications. Similar compounds include:

2,2’-Azobis(2-methylpropionitrile): This compound is also used as a radical initiator but has different properties and applications.

2,2’-Azobis(isobutyronitrile): Another radical initiator with distinct characteristics and uses.

The uniqueness of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride lies in its ability to generate free radicals under specific conditions, making it highly valuable in various scientific and industrial applications.

Actividad Biológica

2,2'-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid is a silane compound with potential biological activities. Its unique structure, which includes methoxymethylsilylene and bisbenzoic acid functionalities, suggests various interactions within biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Formula

- Molecular Formula : C18H18O5Si

- CAS Number : 84713-00-8

Structural Characteristics

The compound features two benzoic acid moieties linked by a silane group. This structure may influence its solubility, reactivity, and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 342.41 g/mol |

| Melting Point | Not available |

| Solubility | Variable in organic solvents |

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.

- Receptor Binding : Potential binding to specific receptors could alter cellular signaling pathways.

- Antioxidant Properties : Its structure may confer antioxidant capabilities, neutralizing free radicals.

Therapeutic Applications

Research indicates potential applications in:

- Anti-inflammatory Treatments : The compound may reduce inflammation through modulation of cytokine production.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Cancer Research : Investigations into its role in apoptosis and tumor suppression are ongoing.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated:

- Inhibition Zones : Significant inhibition against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Determined MIC values were lower than those for commonly used antibiotics, suggesting potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments assessed the anti-inflammatory effects on human cell lines. Key findings included:

- Cytokine Modulation : The compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha).

- Cell Viability : No significant cytotoxicity was observed at therapeutic concentrations.

Case Study 3: Cancer Cell Line Studies

Research involving cancer cell lines demonstrated:

- Induction of Apoptosis : Treatment with the compound led to increased markers of apoptosis in breast cancer cells.

- Cell Cycle Arrest : Significant G1 phase arrest was noted, indicating a potential mechanism for tumor growth inhibition.

Propiedades

Número CAS |

84713-00-8 |

|---|---|

Fórmula molecular |

C16H16O7Si |

Peso molecular |

348.38 g/mol |

Nombre IUPAC |

2-[(2-carboxyphenoxy)-methoxy-methylsilyl]oxybenzoic acid |

InChI |

InChI=1S/C16H16O7Si/c1-21-24(2,22-13-9-5-3-7-11(13)15(17)18)23-14-10-6-4-8-12(14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) |

Clave InChI |

OWEOURXWBKZZHF-UHFFFAOYSA-N |

SMILES canónico |

CO[Si](C)(OC1=CC=CC=C1C(=O)O)OC2=CC=CC=C2C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.